プルリフロキサシン-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

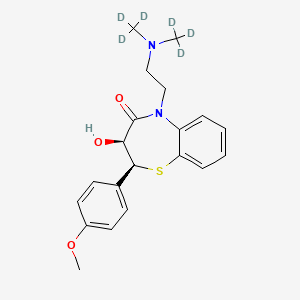

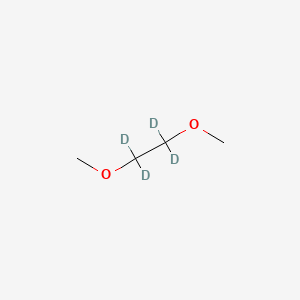

Prulifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of susceptible bacterial infections . It is a prodrug which is metabolized in the body to the active compound ulifloxacin . The molecular formula of Prulifloxacin-d8 is C21H12D8FN3O6S and its molecular weight is 469.51 .

Chemical Reactions Analysis

Prulifloxacin forms a blue colored chromogen due to the reaction with Folin-ciocalteu reagent in the presence of sodium carbonate . It also forms a blood-red colored complex resulting from the reaction with ortho-phenanthroline and 2, 2’- bipyridyl .科学的研究の応用

1. 呼吸器系および泌尿器系感染症の治療 プルリフロキサシンは、いくつかのヨーロッパ諸国で、下部尿路感染症および慢性気管支炎の悪化の治療に承認されているフルオロキノロン系抗生物質です .

2. 呼吸器系および泌尿器系以外の感染症の治療 プルリフロキサシンは、呼吸器系および泌尿器系感染症以外の用途の可能性があります。 他のタイプの感染症の治療における使用について検討されています .

3. 前立腺炎および前立腺生検感染症の治療 プルリフロキサシンは、前立腺炎および前立腺生検に関連する感染症の治療に使用されてきました .

婦人科感染症の治療

プルリフロキサシンは、婦人科感染症の治療に使用されてきました .

5. 骨髄炎および軟部組織感染症の治療 プルリフロキサシンは、骨髄炎および軟部組織感染症の治療に使用されてきました .

糖尿病性足部の感染症の治療

プルリフロキサシンは、糖尿病性足部の感染症の治療に使用されてきました .

7. 緑膿菌のバイオフィルムおよびパーシスター細胞に対する抗菌剤 プルリフロキサシンは、緑膿菌のバイオフィルムおよびパーシスター細胞に対する抗菌剤として再利用されています . 緑膿菌に対して顕著な殺菌活性を示し、緑膿菌による難治性感染症の治療のための代替手段として大きな可能性を秘めています。 緑膿菌のバイオフィルムおよびパーシスター細胞 .

分析化学における使用

プルリフロキサシンは、分析化学、特に高速液体クロマトグラフィー(HPLC)法で使用されてきました。 例えば、市販の医薬品中のプルリフロキサシンを分析するためのバリデーション済みのRP-HPLC法で使用されてきました .

作用機序

Target of Action

Prulifloxacin-d8, like its parent compound Prulifloxacin, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an ideal target for antibacterial drugs .

Mode of Action

Prulifloxacin-d8 inhibits the activity of DNA gyrase, preventing bacterial DNA replication, transcription, repair, and recombination . This inhibition interferes with the bacteria’s ability to replicate and repair its DNA, leading to cell death . This makes Prulifloxacin-d8 a bactericidal drug .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase . This inhibition disrupts the supercoiling process, which is crucial for DNA replication and transcription .

Pharmacokinetics

Prulifloxacin, the parent compound of Prulifloxacin-d8, is a prodrug that is metabolized in the body to the active compound ulifloxacin Prulifloxacin is known to be metabolized by esterases to ulifloxacin, with an elimination half-life of 77 to 89 hours . It is excreted both renally and fecally .

Result of Action

The result of Prulifloxacin-d8’s action is the death of the bacterial cell. By inhibiting DNA gyrase, the drug prevents the bacteria from replicating and repairing its DNA, leading to cell death . This makes Prulifloxacin-d8 effective against a variety of susceptible bacterial infections .

Action Environment

Environmental factors can play a significant role in the development and spread of antibiotic resistance . Factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to the development and spread of antibiotic resistance .

Safety and Hazards

生化学分析

Biochemical Properties

Prulifloxacin-d8 plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA replication. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, repair, and recombination. By binding to these enzymes, prulifloxacin-d8 prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial cell division and leading to cell death. This interaction is essential for its antibacterial properties .

Cellular Effects

Prulifloxacin-d8 exerts various effects on different types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, prulifloxacin-d8 can influence cell signaling pathways and gene expression. It has been observed to affect the expression of genes involved in the stress response and apoptosis. Additionally, prulifloxacin-d8 can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of prulifloxacin-d8 involves its conversion to ulifloxacin, which then binds to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, prulifloxacin-d8 prevents the relaxation of supercoiled DNA, leading to the inhibition of DNA synthesis and bacterial cell death. This mechanism is similar to other fluoroquinolones, which are known for their bactericidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prulifloxacin-d8 can change over time. The stability of prulifloxacin-d8 is influenced by factors such as temperature, pH, and exposure to light. Over time, prulifloxacin-d8 can degrade, leading to a decrease in its antibacterial activity. Long-term studies have shown that prulifloxacin-d8 can have persistent effects on cellular function, including prolonged inhibition of bacterial growth and changes in gene expression .

Dosage Effects in Animal Models

The effects of prulifloxacin-d8 vary with different dosages in animal models. At low doses, prulifloxacin-d8 effectively inhibits bacterial growth without causing significant toxicity. At higher doses, prulifloxacin-d8 can cause adverse effects such as gastrointestinal disturbances, neurotoxicity, and hepatotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Prulifloxacin-d8 is metabolized in the body through hydrolysis by esterases to form ulifloxacin, the active metabolite. Ulifloxacin is further metabolized by the liver and excreted primarily through the kidneys. The metabolic pathways of prulifloxacin-d8 involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation. These metabolic processes are crucial for the elimination of prulifloxacin-d8 from the body .

Transport and Distribution

Prulifloxacin-d8 is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to different tissues, including the liver, kidneys, and lungs. Prulifloxacin-d8 can cross cellular membranes and accumulate in bacterial cells, where it exerts its antibacterial effects. The distribution of prulifloxacin-d8 is influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of prulifloxacin-d8 is primarily within the cytoplasm and nucleus of bacterial cells. It targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in the cytoplasm. Additionally, prulifloxacin-d8 can localize to the nucleus, where it interacts with DNA and inhibits its replication. The subcellular localization of prulifloxacin-d8 is essential for its antibacterial activity and effectiveness in treating bacterial infections .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Prulifloxacin-d8 can be achieved through the deuteration of Prulifloxacin. This can be accomplished by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Prulifloxacin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Prulifloxacin-d8 involves the deuteration of Prulifloxacin using deuterated reagents.", "The reaction can be carried out by using deuterated solvents and reagents in the synthesis process.", "The deuterated reagents can be added to the reaction mixture in a stepwise manner to ensure complete deuteration of the molecule.", "The reaction mixture can be purified using standard purification techniques such as chromatography to obtain Prulifloxacin-d8 in pure form." ] } | |

CAS番号 |

1246819-37-3 |

分子式 |

C21H20FN3O6S |

分子量 |

469.513 |

IUPAC名 |

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |

InChIキー |

PWNMXPDKBYZCOO-SQUIKQQTSA-N |

SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |

同義語 |

6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; NM 441-d8; Quisnon-d8; Sword-d8; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)